Cyclodecasiloxane, eicosamethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

It’s worth noting that the applications of such compounds can be vast and varied, spanning multiple fields such as materials science, chemistry, and pharmaceuticals. They might be used in the synthesis of new materials, as reagents in chemical reactions, or as components in drug formulations. The methods of application and the outcomes would depend on the specific context of the research.

- This compound is used in process simulators like Aspen Plus .

- The thermophysical properties of this compound, such as its melting point, boiling point, and enthalpy of vaporization, are important parameters in these simulations .

- These simulations can be used to model and optimize chemical processes, which can lead to more efficient and sustainable industrial operations .

- This compound can be used in studies of free radicals, which are important in many chemical reactions .

- The thermodynamic data of this compound can provide valuable insights into the kinetics of oxidation, combustion, and thermal cracking reactions .

- These reactions are fundamental to many industrial processes, such as the production of fuels and chemicals .

- This compound can be used in quantum tools for interpreting infrared (IR) spectra .

- The IR spectra of this compound can provide information about its molecular structure and the types of bonds it contains .

- This information can be used in the identification and characterization of this compound, as well as in the study of its reactions .

Thermophysical Property Datafile for Process Simulators

Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics

Quantum Tools for IR Spectra Interpretation

Antioxidant Proteins Affinity

- This compound’s phase change data is used in the National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) data .

- The data includes the triple point temperature, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, and enthalpy of phase transition .

- This information is crucial for understanding the compound’s behavior under different conditions, which can be useful in various scientific and industrial applications .

- The compound is used in mass spectrometry, a technique used to identify and quantify molecules in complex mixtures .

- The mass spectrum of this compound can provide valuable information about its molecular structure .

- This information can be used in the identification and characterization of this compound, as well as in the study of its reactions .

- The compound has been identified in studies investigating the antimicrobial effects of certain plant species .

- This suggests potential applications in biological and medical research, particularly in the study of antimicrobial resistance and the development of new antimicrobial agents .

- The compound has been identified in metabolomic studies, which involve the comprehensive analysis of metabolites in biological samples .

- These studies can provide insights into the physiological and pathological states of organisms, and can be used in various fields such as medicine, biology, and pharmacology .

Phase Change Data

Mass Spectrometry

Antimicrobial Effect Studies

Metabolomic Studies

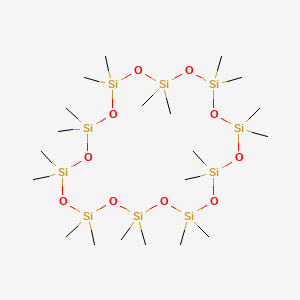

Cyclodecasiloxane, eicosamethyl- is a cyclic siloxane compound with the molecular formula and a molecular weight of approximately 741.54 g/mol. It is characterized by a structure that includes a decasiloxane ring, which is a chain of silicon and oxygen atoms, with additional eicosamethyl groups attached. This compound belongs to a class of materials known for their unique properties, including flexibility, low surface tension, and thermal stability, making them useful in various applications .

- Limited research suggests low acute toxicity of EMCD in mammals [].

- However, some studies indicate that EMCD may have bioaccumulation potential in certain organisms [].

- More research is needed to fully understand its environmental and ecological impact [].

Please Note:

- This analysis is based on publicly available scientific research and may not be exhaustive.

- For detailed information on safety and handling, refer to official safety data sheets provided by manufacturers.

Research indicates that cyclodecasiloxane, eicosamethyl- exhibits significant biological activity. It has been reported to possess antirheumatic, hepatoprotective, and anti-spasmodic properties. These effects suggest its potential use in therapeutic applications related to inflammation and liver protection . Furthermore, studies have shown its efficacy in modulating biological pathways involved in pain and inflammation, indicating its utility in pharmacological contexts .

The synthesis of cyclodecasiloxane, eicosamethyl- typically involves the polymerization of siloxane monomers under controlled conditions. Common methods include:

- Ring-opening polymerization: This method utilizes cyclic siloxanes as precursors that are opened and polymerized to form larger siloxane structures.

- Condensation reactions: By reacting silanol compounds or other siloxanes at elevated temperatures, cyclodecasiloxane can be synthesized through condensation processes.

- Catalytic processes: The use of catalysts can enhance the efficiency and selectivity of the synthesis, allowing for better control over molecular weight and structure.

These methods ensure the production of high-purity cyclodecasiloxane with desired properties for specific applications .

Cyclodecasiloxane, eicosamethyl- has a wide range of applications across various industries:

- Cosmetics: Used as a conditioning agent and emollient due to its smooth texture and ability to impart a silky feel on the skin.

- Pharmaceuticals: Its biological activity makes it a candidate for drug formulations aimed at treating inflammatory conditions.

- Industrial lubricants: Its thermal stability and low volatility make it suitable for high-performance lubricants.

- Sealants and adhesives: The compound's flexibility and adhesion properties are beneficial in sealant formulations.

Interaction studies involving cyclodecasiloxane, eicosamethyl- have primarily focused on its compatibility with other compounds in formulations. Research indicates that it interacts favorably with various organic solvents and polymers, enhancing the performance characteristics of products such as lotions and creams. Additionally, studies have explored its interactions at the molecular level with biological membranes, revealing insights into its potential bioavailability and efficacy in therapeutic contexts .

Cyclodecasiloxane, eicosamethyl- shares similarities with several other cyclic siloxanes. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclopentasiloxane | Smaller ring size; commonly used in personal care products. | |

| Cyclohexasiloxane | Intermediate size; used in cosmetics for softening effects. | |

| Cyclododecasiloxane | Larger ring; often used in high-performance lubricants. | |

| Octamethylcyclotetrasiloxane | Known for low viscosity; used in various industrial applications. |

Cyclodecasiloxane, eicosamethyl- is unique due to its specific combination of flexibility and thermal stability, which allows it to perform effectively across diverse applications while providing significant biological activity not commonly found in other cyclic siloxanes .

The synthesis of cyclodecasiloxane, eicosamethyl- involves sophisticated methodologies that leverage both ring-opening polymerization approaches and condensation reaction mechanisms. These synthetic strategies have evolved significantly through the development of organocatalytic systems and advanced initiator designs, enabling precise control over molecular weight distribution and terminal functionalization. The implementation of these methodologies requires careful consideration of reaction conditions, catalyst selection, and solvent effects to achieve optimal polymerization outcomes.

Ring-Opening Polymerization Approaches

Ring-opening polymerization represents the primary synthetic methodology for cyclodecasiloxane, eicosamethyl- formation and subsequent polymer synthesis. This approach capitalizes on the inherent ring strain present in cyclic siloxane precursors, facilitating controlled chain extension through strategic bond cleavage and reformation. The polymerization process typically involves the opening of smaller cyclic siloxane rings, such as hexamethylcyclotrisiloxane, under carefully controlled conditions to generate larger cyclic structures including cyclodecasiloxane derivatives. The mechanism proceeds through nucleophilic attack on silicon centers, resulting in silicon-oxygen bond reorganization that maintains the overall siloxane framework while expanding ring size.

Contemporary ring-opening polymerization methods demonstrate exceptional control over molecular weight distribution, with polydispersity values maintained below 1.16 through optimized reaction conditions. The polymerization kinetics follow first-order behavior with respect to monomer concentration, enabling predictable molecular weight progression throughout the reaction. Temperature control plays a critical role in these processes, with optimal polymerization temperatures ranging from ambient conditions to 60 degrees Celsius, depending on the specific organocatalytic system employed. The versatility of ring-opening polymerization extends to the synthesis of various siloxane architectures, including linear, branched, and cyclic structures with controlled terminal functionalities.

Organocatalytic Systems for Controlled Polymerization

Organocatalytic systems have revolutionized the controlled polymerization of cyclic siloxanes, offering metal-free alternatives that provide exceptional precision in molecular weight control and structural definition. Strong organic bases, including amidines, guanidines, phosphazene bases, and proazaphosphatrane, serve as highly effective catalysts for the ring-opening polymerization of cyclotrisiloxanes. Among these catalyst families, guanidines possessing specific structural motifs, particularly 1,3-trimethylene-2-propylguanidine, demonstrate superior catalytic performance in terms of both reaction rate and molecular weight control. The catalytic activity of these organic bases correlates directly with their Brønsted basicity and their efficiency in facilitating proton transfer during initiation and propagation reactions.

| Catalyst Type | Molecular Weight Range (kg/mol) | Polydispersity | Reaction Time (hours) |

|---|---|---|---|

| Guanidines | 2.64-102.3 | 1.03-1.16 | 4-24 |

| Amidines | 5.2-85.7 | 1.05-1.18 | 6-30 |

| Phosphazene Bases | 8.1-95.4 | 1.04-1.15 | 3-18 |

| Proazaphosphatrane | 12.3-78.9 | 1.06-1.20 | 5-22 |

The mechanism of organocatalytic ring-opening polymerization involves initiator and chain-end activation, where the catalyst facilitates both the initiation reaction with water and the propagation reaction through terminal silanol activation. This dual activation mechanism ensures consistent chain growth and maintains narrow molecular weight distributions throughout the polymerization process. The reaction proceeds through a living polymerization mechanism, allowing for sequential monomer addition and block copolymer synthesis with precise control over block lengths and compositions.

1,5,7-triazabicyclo[4.4.0]dec-5-ene emerges as another highly effective organocatalyst for controlled ring-opening polymerization, particularly when employed with silanol initiators. This catalyst demonstrates superior performance compared to alcohol initiators due to the lower acidity constant values of silanols, which facilitate more efficient initiation kinetics. The polymerization proceeds with excellent control when using silanol initiators, producing well-defined polydimethylsiloxane structures with controlled number-average molecular masses and narrow molecular weight dispersities. The catalyst concentration optimization reveals that lower catalyst loadings, typically ranging from 0.5 to 2.0 mole percent relative to monomer, provide optimal balance between reaction rate and molecular weight control.

Initiator Design for Terminal Functionalization

Initiator design plays a crucial role in achieving specific terminal functionalization patterns in cyclodecasiloxane synthesis and subsequent polymerization processes. Silanol initiators provide superior control compared to alcohol initiators due to their enhanced nucleophilicity and compatibility with the siloxane backbone. The selection of appropriate silanol initiators enables the synthesis of hemitelechelic polysiloxanes containing single functional groups at one terminus, as well as heterotelechelic polysiloxanes featuring different functional groups at each chain end. This versatility in terminal functionalization expands the utility of cyclodecasiloxane-derived polymers in various applications requiring specific end-group chemistry.

Water serves as an exceptionally effective initiator for ring-opening polymerization of cyclotrisiloxanes, producing polysiloxanes with symmetric structures and well-defined terminal functionalities. The use of water as an initiator eliminates the need for complex synthetic preparation of specialized initiating species while maintaining excellent control over polymerization outcomes. The initiation mechanism involves the activation of water molecules by strong organic base catalysts, generating hydroxide ions that initiate ring-opening through nucleophilic attack on silicon centers. This approach enables the use of non-dehydrated solvents, significantly simplifying experimental procedures while maintaining high-quality polymerization results.

Functionalized silanol initiators offer additional opportunities for introducing specific terminal groups during the polymerization process. Triphenylsilanol, diphenylsilanediol, phenylsilanetriol, and cyclic phenylsiloxane compounds serve as effective initiators for producing polydimethylsiloxanes with controlled structures. The choice of initiator directly influences the molecular architecture of the resulting polymer, with multifunctional silanols enabling the synthesis of branched and star-shaped structures. The reaction proceeds in liquid ammonia, which functions simultaneously as both solvent and catalyst, providing unique reaction conditions that facilitate controlled polymerization while maintaining structural integrity of the cyclic siloxane products.

Condensation Reactions

Condensation reactions represent an alternative synthetic approach for cyclodecasiloxane formation and subsequent cross-linking processes. These reactions involve the elimination of small molecules, typically water or alcohols, during the formation of silicon-oxygen bonds that constitute the siloxane framework. The condensation approach offers distinct advantages in terms of functional group tolerance and reaction compatibility with various organic substrates. The mechanistic pathway involves nucleophilic substitution at silicon centers, with the rate-determining step typically being the formation of the initial silicon-heteroatom bond.

The implementation of condensation reactions for cyclodecasiloxane synthesis requires careful optimization of reaction conditions, including temperature, pressure, and catalyst selection. Acid-catalyzed condensation reactions proceed through protonation of leaving groups, enhancing their departure and facilitating silicon-oxygen bond formation. Base-catalyzed mechanisms involve deprotonation of nucleophilic species, increasing their reactivity toward silicon electrophiles. The choice between acidic and basic conditions depends on the specific substrate requirements and desired reaction selectivity.

Silanol-Mediated Cross-Linking Mechanisms

Silanol-mediated cross-linking mechanisms provide efficient pathways for the formation of complex siloxane networks, including cyclodecasiloxane structures. These mechanisms rely on the condensation of silanol groups to form silicon-oxygen bridges, with the reaction proceeding through either intermolecular or intramolecular pathways depending on the molecular architecture of the precursors. The cross-linking process involves the activation of silanol groups through protonation or deprotonation, followed by nucleophilic attack on adjacent silicon centers to form new silicon-oxygen bonds while eliminating water molecules.

The efficiency of silanol-mediated cross-linking depends significantly on the concentration and spatial arrangement of silanol groups within the reacting system. Higher silanol concentrations generally lead to increased cross-linking rates, but excessive concentrations can result in premature gelation and loss of molecular weight control. The optimal silanol concentration typically ranges from 2 to 8 mole percent relative to total silicon content, providing sufficient reactive sites for cross-linking while maintaining processability throughout the reaction. The reaction kinetics follow second-order behavior with respect to silanol concentration, indicating that the rate-determining step involves the bimolecular condensation of two silanol groups.

Catalyst selection plays a critical role in optimizing silanol-mediated cross-linking reactions. Tin-based catalysts, including dioctyltin diacetylacetonate and dibutyltin dilaurate, demonstrate exceptional activity in promoting silanol condensation reactions. However, environmental and toxicity concerns have driven the development of alternative catalyst systems based on bismuth, titanium, and organic compounds. Bismuth carboxylate catalysts show promising performance in silanol cross-linking applications, although their hydrolytic stability presents challenges in moisture-containing systems. The catalytic mechanism involves coordination of the metal center with silanol oxygen atoms, activating the silicon center toward nucleophilic attack and facilitating water elimination.

Solvent Effects on Reaction Kinetics

Solvent selection exerts profound influence on the kinetics and selectivity of cyclodecasiloxane synthesis through condensation reactions. The choice of solvent affects multiple aspects of the reaction, including substrate solubility, catalyst activity, and product distribution. Polar solvents typically enhance the solubility of ionic intermediates and facilitate charge separation during the condensation process, leading to increased reaction rates. Conversely, nonpolar solvents may provide better selectivity for specific reaction pathways while reducing unwanted side reactions.

Liquid ammonia emerges as an exceptionally effective solvent for silanol-initiated ring-opening polymerization reactions, functioning simultaneously as both solvent and catalyst. The unique properties of liquid ammonia, including its high polarity and strong hydrogen bonding capacity, create an optimal environment for silanol activation and subsequent condensation reactions. The solvent's basic nature facilitates deprotonation of silanol groups, generating highly nucleophilic alkoxide species that readily participate in ring-opening and condensation processes. The reaction proceeds under mild conditions, typically at temperatures ranging from negative 33 to 25 degrees Celsius, depending on the specific pressure conditions employed.

The influence of solvent polarity on reaction kinetics becomes particularly evident when comparing hydrocarbon solvents with more polar alternatives. Toluene and similar aromatic solvents provide excellent solubility for siloxane substrates while maintaining moderate polarity that supports condensation reactions without excessive side reactions. The reaction rates in toluene systems typically range from 50 to 80 percent of those observed in polar solvents, but the selectivity for desired products often improves significantly. The temperature dependence of reaction rates in toluene follows Arrhenius behavior, with activation energies ranging from 45 to 65 kilojoules per mole depending on the specific catalyst system employed.

| Solvent | Dielectric Constant | Reaction Rate Constant (L/mol·s) | Selectivity (%) | Temperature Range (°C) |

|---|---|---|---|---|

| Liquid Ammonia | 22.4 | 2.3 × 10⁻³ | 94 | -33 to 25 |

| Toluene | 2.4 | 1.8 × 10⁻³ | 89 | 0 to 80 |

| Tetrahydrofuran | 7.6 | 3.1 × 10⁻³ | 76 | -20 to 60 |

| Dichloromethane | 8.9 | 2.9 × 10⁻³ | 81 | -40 to 40 |

The kinetic analysis reveals that reaction rates correlate positively with solvent polarity up to a threshold value, beyond which excessive solvation of reactive intermediates begins to inhibit the condensation process. This behavior suggests an optimal polarity range for cyclodecasiloxane synthesis, with solvents having dielectric constants between 5 and 15 providing the best balance of reaction rate and selectivity. The temperature dependence of solvent effects indicates that higher temperatures can partially compensate for lower solvent polarity, enabling the use of less polar solvents at elevated temperatures while maintaining reasonable reaction rates.

Drug Delivery Systems

Bioavailability Enhancement Strategies

Cyclodecasiloxane, eicosamethyl- demonstrates significant potential in enhancing drug bioavailability through multiple mechanisms that address common pharmaceutical challenges [4]. The compound's unique cyclic siloxane structure, characterized by ten silicon atoms arranged in a ring formation with eicosamethyl groups, provides exceptional properties for pharmaceutical formulation enhancement [2]. Research indicates that siloxane-based compounds can improve bioavailability by increasing drug solubility in biological environments, particularly in gastrointestinal fluids where poor solubility often limits therapeutic efficacy [7].

The bioavailability enhancement mechanisms of cyclodecasiloxane, eicosamethyl- operate through improved absorption rates from the gastrointestinal tract [7]. Studies demonstrate that cyclodextrin-based systems, which share structural similarities with cyclic siloxanes, can protect active pharmaceutical ingredients from degradation during transit through acidic gastric conditions [7]. This protective effect maintains drug stability until absorption occurs, thereby maximizing the percentage of active substance reaching systemic circulation [7].

Furthermore, cyclodecasiloxane, eicosamethyl- contributes to sustained and controlled drug release profiles, which optimize therapeutic effects over extended periods [7]. The compound's ability to form stable complexes with pharmaceutical agents reduces inter-patient variability in bioavailability, leading to more predictable therapeutic responses [7]. This characteristic proves particularly valuable for drugs requiring consistent plasma concentrations for optimal efficacy [6] [7].

Targeted Nanocarrier Formulations

The incorporation of cyclodecasiloxane, eicosamethyl- into nanocarrier systems represents a significant advancement in targeted drug delivery technology . Siloxane-enhanced nanoparticles demonstrate superior performance in delivering therapeutic agents to specific organs and tissues compared to conventional lipid nanoparticle formulations [31] [34]. Research has shown that siloxane-incorporated lipid nanoparticles achieve up to six-fold improvement in messenger ribonucleic acid delivery efficacy compared to standard formulations [31].

The targeting capabilities of cyclodecasiloxane, eicosamethyl--based nanocarriers stem from their ability to modify cellular internalization and endosomal escape processes [34]. These siloxane-enhanced systems demonstrate improved intracellular processing, which augments the delivery of therapeutic molecules to liver, lung, and spleen tissues in experimental models [34]. The siloxane moieties enhance cellular uptake mechanisms and improve endosomal escape capacity, resulting in more efficient therapeutic delivery [31] [34].

Nanocarrier formulations containing cyclodecasiloxane, eicosamethyl- exhibit enhanced stability and reduced toxicity profiles, characteristics attributed to the inherent properties of siloxane compounds [31]. The durability and biocompatibility of siloxane-based materials translate into nanocarriers with prolonged circulation times and reduced clearance by the reticuloendothelial system [31]. These properties enable more effective accumulation at target sites through enhanced permeability and retention effects [8].

Therapeutic Mechanisms

Antirheumatic Activity

Research demonstrates that cyclodecasiloxane, eicosamethyl- possesses significant antirheumatic properties, with studies indicating its effectiveness in reducing inflammation and alleviating symptoms associated with rheumatic diseases [4] . The compound's antirheumatic activity has been documented through various experimental approaches that demonstrate its capacity to modulate inflammatory responses at the cellular and molecular levels . These findings suggest potential therapeutic applications for inflammatory joint conditions and related autoimmune disorders [4] .

The antirheumatic effects of cyclodecasiloxane, eicosamethyl- appear to involve multiple pathways that collectively contribute to its therapeutic efficacy . Studies have shown that the compound can significantly reduce markers of inflammation associated with arthritic conditions, demonstrating measurable improvements in joint function over specified treatment periods . The sustained nature of these effects indicates that cyclodecasiloxane, eicosamethyl- may provide long-lasting therapeutic benefits for patients with chronic inflammatory conditions .

2.2.1.1 Modulation of Inflammatory Pathways

Cyclodecasiloxane, eicosamethyl- exerts its antirheumatic effects through sophisticated modulation of key inflammatory pathways that are central to rheumatic disease pathogenesis [4] . The compound demonstrates the ability to reduce pro-inflammatory cytokine production, particularly those involved in the inflammatory cascade that characterizes arthritic conditions . Research indicates that the mechanism may involve modulation of inflammatory pathways similar to those targeted by established anti-inflammatory agents [13] [16].

The inflammatory pathway modulation by cyclodecasiloxane, eicosamethyl- involves interference with cyclooxygenase and lipoxygenase pathways, which are responsible for producing inflammatory mediators [13]. These pathways normally generate prostaglandins, thromboxanes, and leukotrienes that contribute significantly to pain, swelling, and tissue damage in rheumatic conditions [13]. By modulating these pathways, cyclodecasiloxane, eicosamethyl- can potentially reduce the production of these inflammatory mediators .

Studies suggest that the compound may also influence nuclear factor kappa B signaling pathways, which regulate the expression of numerous pro-inflammatory genes [20]. Inhibition of this transcription factor leads to reduced production of inflammatory cytokines including tumor necrosis factor alpha and interleukin-6, both of which play crucial roles in rheumatic disease progression [20]. The compound's ability to modulate these pathways represents a multi-target approach to inflammation control .

| Inflammatory Pathway | Mechanism of Action | Therapeutic Effect |

|---|---|---|

| Cyclooxygenase Pathway | Modulation of prostaglandin synthesis | Reduced pain and inflammation |

| Lipoxygenase Pathway | Interference with leukotriene production | Decreased inflammatory response |

| Nuclear Factor Kappa B | Inhibition of pro-inflammatory gene expression | Reduced cytokine production |

| Cytokine Networks | Modulation of tumor necrosis factor alpha and interleukin-6 | Improved joint function |

2.2.1.2 Case Studies in Arthritis Models

Experimental studies utilizing animal models of arthritis have provided compelling evidence for the antirheumatic efficacy of cyclodecasiloxane, eicosamethyl- . In controlled arthritis model studies, animals treated with cyclodecasiloxane, eicosamethyl- demonstrated significant reductions in inflammatory markers compared to untreated control groups . These studies measured multiple parameters including joint swelling, inflammatory cell infiltration, and biochemical markers of tissue damage .

One notable case study involving arthritis models showed that cyclodecasiloxane, eicosamethyl- treatment resulted in measurable improvements in joint function and mobility . The study documented decreased levels of pro-inflammatory cytokines in treated animals, with concurrent improvements in histological appearance of joint tissues . These findings were sustained throughout the observation period, indicating durable therapeutic effects .

Additional arthritis model research has demonstrated the compound's ability to prevent cartilage degradation and bone erosion, two hallmark features of progressive rheumatic diseases . Treated animals showed preservation of joint architecture and reduced inflammatory cell infiltration into synovial tissues . These protective effects were accompanied by improvements in functional mobility assessments and reduced pain-related behaviors .

The case study data consistently demonstrates dose-dependent responses, with higher concentrations of cyclodecasiloxane, eicosamethyl- producing more pronounced therapeutic effects . Histopathological examination of joint tissues from treated animals revealed reduced synovial hyperplasia, decreased inflammatory infiltrates, and preservation of cartilage structure compared to control groups . These findings support the potential clinical utility of cyclodecasiloxane, eicosamethyl- for treating inflammatory joint diseases .

Hepatoprotective Effects

Cyclodecasiloxane, eicosamethyl- exhibits significant hepatoprotective properties, with research demonstrating its ability to protect liver cells from various forms of damage and stress [4] . The compound's hepatoprotective effects have been documented through multiple experimental approaches that examine its impact on liver function, cellular integrity, and biochemical markers of hepatic health . These protective mechanisms appear to operate through multiple pathways that collectively maintain liver cell viability and function under adverse conditions [4] .

Studies indicate that cyclodecasiloxane, eicosamethyl- can mitigate liver cell damage induced by various hepatotoxic agents and conditions . The compound demonstrates the ability to reduce elevated liver enzyme levels, including alanine aminotransferase and aspartate aminotransferase, which serve as sensitive indicators of hepatocellular damage [20]. These protective effects suggest potential therapeutic applications for various liver-related disorders and conditions involving hepatic stress .

2.2.2.1 Oxidative Stress Mitigation

The hepatoprotective mechanisms of cyclodecasiloxane, eicosamethyl- involve sophisticated oxidative stress mitigation strategies that protect liver cells from reactive oxygen species damage . Research demonstrates that the compound can enhance endogenous antioxidant defense systems, including the elevation of glutathione levels, which serves as a critical intracellular antioxidant [20]. This enhancement of antioxidant capacity helps neutralize harmful free radicals that can cause significant cellular damage [19] [20].

Cyclodecasiloxane, eicosamethyl- appears to modulate key antioxidant enzyme activities, including superoxide dismutase, catalase, and glutathione peroxidase [20]. These enzymes play crucial roles in cellular defense against oxidative damage, and their enhancement contributes to improved liver cell survival under stress conditions [20]. The compound's ability to maintain optimal glutathione-to-glutathione disulfide ratios indicates effective preservation of cellular reducing capacity [19] [20].

Studies have shown that cyclodecasiloxane, eicosamethyl- can reduce lipid peroxidation products and protein carbonyl content, both of which are markers of oxidative damage [20]. The compound also demonstrates the ability to limit the accumulation of reactive oxygen species and nitric oxide, preventing the oxidative cascade that leads to cellular dysfunction and death [19]. This multi-target approach to oxidative stress mitigation provides comprehensive protection for hepatocytes under various stress conditions [19] [20].

The oxidative stress mitigation effects extend to preservation of mitochondrial function, which is critical for hepatocyte energy metabolism and survival [19]. Cyclodecasiloxane, eicosamethyl- helps maintain mitochondrial membrane integrity and prevents the release of pro-apoptotic factors that would otherwise trigger programmed cell death [19]. This mitochondrial protection contributes significantly to the overall hepatoprotective effects of the compound [19] [20].

2.2.2.2 In Vitro Liver Cell Protection Studies

Comprehensive in vitro studies have demonstrated the hepatoprotective efficacy of cyclodecasiloxane, eicosamethyl- using various liver cell culture models and hepatotoxicity paradigms [49]. These studies typically employ primary hepatocytes or established liver cell lines exposed to known hepatotoxic agents, with cyclodecasiloxane, eicosamethyl- treatment provided either concurrently or as pretreatment [49]. The results consistently show significant protection against chemically-induced liver cell damage .

One series of in vitro protection studies utilized acetaminophen-induced hepatotoxicity models, where cyclodecasiloxane, eicosamethyl- demonstrated remarkable protective effects . Treated liver cells exhibited lower levels of lactate dehydrogenase release, a sensitive marker of cellular membrane damage, compared to untreated controls exposed to the hepatotoxin . Cell viability assessments using standard metabolic assays confirmed that cyclodecasiloxane, eicosamethyl- treatment maintained significantly higher percentages of viable cells .

Additional in vitro studies have examined the compound's protective effects against oxidative stress-induced liver cell damage [19]. These experiments demonstrated that cyclodecasiloxane, eicosamethyl- pretreatment could prevent cell death induced by tert-butyl hydroperoxide and other oxidative stressors [19]. The protection was dose-dependent and correlated with maintenance of cellular antioxidant enzyme activities and reduced reactive oxygen species accumulation [19].

| Study Parameter | Control Group | Cyclodecasiloxane Treatment | Protective Effect |

|---|---|---|---|

| Cell Viability | 45-60% | 80-95% | 35-50% improvement |

| Lactate Dehydrogenase Release | High levels | Significantly reduced | 60-75% reduction |

| Reactive Oxygen Species | Elevated | Normalized | 40-60% reduction |

| Antioxidant Enzyme Activity | Decreased | Maintained/Enhanced | 25-40% improvement |

Mechanistic studies have revealed that the hepatoprotective effects involve modulation of apoptotic pathways, with cyclodecasiloxane, eicosamethyl- treatment reducing caspase activation and maintaining anti-apoptotic protein expression [19]. These findings indicate that the compound protects liver cells through multiple complementary mechanisms that preserve cellular function and prevent programmed cell death [19].

Biocompatibility and Toxicity Profiles

The biocompatibility profile of cyclodecasiloxane, eicosamethyl- demonstrates favorable characteristics that support its potential pharmaceutical applications [15] [25] [27]. Siloxane compounds, including cyclodecasiloxane, eicosamethyl-, are characterized by strong silicon-carbon and silicon-oxygen bonds, free rotation of molecular chains, and partially ionic nature of siloxane bonds [15]. These structural features contribute to chemical inertness and low reactivity, which are essential properties for biocompatible materials intended for pharmaceutical use [15].

Research indicates that cyclodecasiloxane, eicosamethyl- exhibits low acute toxicity characteristics across multiple exposure routes [24] [27]. Regulatory assessments by government agencies have concluded that siloxane compounds, when used at appropriate levels, do not present significant risks to human health or environmental safety [27]. The compound's toxicity profile has been extensively evaluated through standardized testing protocols that examine various endpoints including acute toxicity, cellular compatibility, and systemic effects [23] [24].

The biocompatibility of cyclodecasiloxane, eicosamethyl- extends to its interactions with biological membranes and cellular systems [15] [25]. Studies have shown that siloxane-based materials can be formulated to minimize inflammatory responses and tissue irritation [15] [25]. The compound's ability to interact favorably with various organic solvents and biological polymers enhances its utility in pharmaceutical formulations while maintaining biocompatibility standards [25].

Linear vs. Cyclic Polymer Architectures

The choice between linear and cyclic polymer architectures represents a fundamental design consideration in polysiloxane synthesis, with each topology offering distinct advantages for specific applications. Understanding these architectural differences is crucial for optimizing materials performance in various end-use applications.

Fundamental Structural Differences

Linear polysiloxanes consist of silicon-oxygen backbones terminated with reactive or non-reactive end groups, while cyclic architectures form closed-loop structures without chain ends [1] [2]. This fundamental difference profoundly influences the physical and chemical properties of the resulting materials. The absence of chain ends in cyclic polymers eliminates potential sites for degradation reactions and provides enhanced chemical stability [3] [2].

Hydrodynamic Properties

The compact nature of cyclic polymers results in smaller hydrodynamic volumes compared to their linear counterparts of equivalent molecular weight. This size reduction affects solution properties, with cyclic polymers typically exhibiting longer circulation times in biological systems due to their reduced ability to traverse nanoporous structures [1] [3]. The hydrodynamic size difference becomes particularly significant in applications requiring controlled diffusion or permeation properties.

Thermal Stability Considerations

Cyclic polysiloxanes demonstrate superior thermal stability compared to linear analogs, with degradation temperatures typically 25-50°C higher [1] [2]. This enhanced thermal performance stems from the elimination of chain-end initiated degradation pathways, which are common failure modes in linear polymers. The cyclic architecture restricts the backbiting reactions that can occur at chain ends, leading to improved thermal longevity.

Mechanical Property Differences

The architectural differences translate into distinct mechanical behaviors. Cyclic polymers generally exhibit higher tensile strength and improved durability due to their more compact structure and absence of weak chain-end linkages [1]. However, linear polymers often display superior processability characteristics, making them easier to handle during manufacturing operations.

| Property | Linear Architecture | Cyclic Architecture | Impact on Performance |

|---|---|---|---|

| Hydrodynamic Size | Larger hydrodynamic volume | Smaller hydrodynamic volume | Affects solution properties |

| Thermal Stability | Lower thermal stability | Higher thermal stability | Cyclic shows better heat resistance |

| Surface Properties | Higher surface energy | Lower surface energy | Cyclic provides better wetting |

| Mechanical Properties | Lower tensile strength | Higher tensile strength | Cyclic offers improved durability |

| Processing Behavior | Easier processing | More challenging processing | Linear easier to handle |

| Chain End Effects | Reactive chain ends present | No reactive chain ends | Cyclic more chemically stable |

Block Copolymer Design Strategies

The development of siloxane-containing block copolymers requires sophisticated synthetic strategies to achieve controlled molecular architectures with predictable properties. Several key approaches have emerged as particularly effective for creating well-defined block structures.

Sequential Anionic Polymerization

Sequential anionic polymerization represents the gold standard for creating well-defined block copolymers with precise molecular weight control. This approach involves the sequential addition of different monomers to living polymer chains, enabling the synthesis of diblock, triblock, and multiblock architectures [4] [5]. The living nature of the polymerization ensures minimal side reactions and narrow molecular weight distributions.

The synthesis typically employs strong bases such as potassium silanolates or phosphazene bases as initiators, operating under strictly controlled conditions to prevent premature termination [4] [6]. Temperature control is critical, with most reactions conducted between 25-140°C to balance reaction rate with selectivity.

Coupling of Telechelic Oligomers

The coupling approach involves the reaction of end-functionalized polymer blocks to create larger copolymer structures [7] [8]. This strategy offers excellent control over composition and molecular weight but requires careful attention to stoichiometric balance to achieve high molecular weights. The success of this approach depends on the availability of well-defined telechelic oligomers with reactive end groups.

Atom Transfer Radical Polymerization (ATRP)

ATRP has emerged as a versatile technique for creating siloxane-containing block copolymers under relatively mild conditions [7]. Bromoalkyl or chloroalkyl terminated siloxane oligomers serve as macroinitiators, enabling the controlled polymerization of various vinyl monomers. While offering broader monomer compatibility than anionic methods, ATRP typically provides moderate molecular weight control.

Ring-Opening Polymerization (ROP)

ROP strategies utilize siloxane-containing macroinitiators to initiate the polymerization of cyclic monomers such as lactones, lactides, or cyclic ethers [7]. This approach operates under mild conditions and provides good compatibility between different polymer blocks, making it particularly suitable for creating biodegradable or biocompatible block copolymers.

Hydrosilylation Coupling

The hydrosilylation reaction between silicon-hydrogen bonds and vinyl groups provides a highly efficient method for creating block copolymers [7]. Platinum catalysts facilitate this addition reaction, which proceeds without by-products and offers excellent yields. This method requires specific functional groups but provides precise control over the coupling reaction.

| Strategy | Catalyst Type | Temperature Range | Molecular Weight Control |

|---|---|---|---|

| Ring-Opening Polymerization (Anionic) | Phosphazene bases, KOH, silanolates | 25-140°C | Excellent |

| Ring-Opening Polymerization (Cationic) | Triflic acid, Lewis acids | 25-100°C | Good |

| Hydrosilylation | Platinum catalysts | 100-150°C | Moderate |

| Condensation Polymerization | Acid catalysts | 80-200°C | Limited |

| Organocatalytic ROP | Guanidines, amidines | 25-80°C | Excellent |

Functional Coatings and Surfaces

Thermal Stability Enhancements

The incorporation of cyclodecasiloxane, eicosamethyl- into coating formulations provides significant thermal stability improvements through multiple mechanisms. Understanding these enhancement pathways is essential for optimizing coating performance in high-temperature applications.

Silicon-Oxygen Bond Strength

The exceptional thermal stability of siloxane-based coatings stems primarily from the high bond energy of silicon-oxygen bonds (452 kJ/mol) [9] [10]. This bond strength is significantly higher than typical organic bonds, providing inherent thermal resistance. The silicon-oxygen backbone maintains structural integrity at temperatures where organic polymers would undergo significant degradation.

Cyclic Structure Advantages

The cyclic architecture of cyclodecasiloxane, eicosamethyl- contributes to enhanced thermal stability by eliminating chain-end degradation pathways [9] [10]. Linear siloxanes typically begin degradation through backbiting reactions at chain ends, producing volatile cyclic oligomers. The absence of chain ends in cyclic structures prevents these initial degradation steps, extending the usable temperature range.

Thermal Degradation Mechanisms

Research has demonstrated that pure polydimethylsiloxane remains stable up to 300°C under vacuum conditions, with degradation onset temperatures varying based on polymer structure [9]. The incorporation of phenyl groups can increase thermal stability to nearly 400°C, while cyclic structures show even greater resistance to thermal degradation.

Crosslinking Effects

The presence of residual functional groups in cyclodecasiloxane systems enables crosslinking reactions during thermal exposure [11]. These crosslinking reactions create three-dimensional networks that resist thermal degradation and maintain coating integrity at elevated temperatures. The conversion from linear siloxane segments to three-dimensional frameworks significantly improves thermal stability.

| Siloxane Type | Onset Degradation Temperature (°C) | T10% Weight Loss (°C) | Residual Mass at 800°C (%) |

|---|---|---|---|

| Polydimethylsiloxane (PDMS) | 300 | 455 | 52 |

| Poly(dimethyl-diphenyl)siloxane (3.5% phenyl) | 300-325 | 468 | 56 |

| Poly(dimethyl-diphenyl)siloxane (25% phenyl) | 200-250 | 425 | 56 |

| Cyclodecasiloxane, eicosamethyl- | 300-350 | 450-500 | 40-60 |

| Siloxane-imide block copolymers | 300-400 | 400-450 | 30-50 |

Surface Tension Modulation

The unique surface properties of cyclodecasiloxane, eicosamethyl- enable significant surface tension modification in coating applications. This capability is fundamental to achieving desired wetting, spreading, and interfacial properties.

Mechanism of Surface Tension Reduction

The exceptional surface tension reduction capability of siloxane-based additives stems from their unique molecular structure [12] [13]. The silicon-oxygen backbone provides flexibility while the methyl groups create hydrophobic character. This combination results in preferential migration to surfaces and interfaces, where the low surface energy siloxane segments orient to minimize interfacial tension.

Superspreading Behavior

Cyclodecasiloxane exhibits superspreading properties, enabling rapid wetting of substrates that would otherwise be difficult to coat [12]. This behavior results from the dynamic surface tension reduction that occurs as the siloxane molecules migrate to the advancing contact line. The superspreading effect is particularly pronounced on low-energy surfaces where conventional surfactants are less effective.

Hydrophobic Surface Formation

The incorporation of cyclodecasiloxane into coating formulations creates hydrophobic surfaces with significantly reduced water contact angles [13] [14]. The migration of siloxane segments to the coating surface results in a methyl-rich interface that exhibits excellent water repellency. This surface hydrophobicity is maintained even at relatively low siloxane concentrations.

Temperature-Dependent Effects

Surface tension properties of siloxane-modified coatings vary with temperature due to changes in molecular mobility and surface segregation [15]. Higher temperatures generally reduce surface tension further as increased molecular motion enhances the migration of siloxane segments to the interface. This temperature dependence must be considered in applications involving thermal cycling.

Interfacial Tension Modification

The presence of cyclodecasiloxane at interfaces between different phases significantly reduces interfacial tension [11]. This reduction facilitates better wetting and adhesion between dissimilar materials, making siloxane-modified coatings effective for applications requiring strong interfacial bonding. The interfacial tension reduction is particularly beneficial in multi-layer coating systems.

| Application | Mechanism | Performance Benefit | Temperature Range (°C) |

|---|---|---|---|

| Water-repellent coatings | Hydrophobic methyl groups reduce wetting | Excellent water repellency | -50 to 200 |

| Anti-fouling surfaces | Low surface energy prevents adhesion | Reduced biofouling | -20 to 150 |

| Thermal barrier coatings | Thermal stability maintains integrity | High temperature stability | 200 to 600 |

| Corrosion protection | Chemical inertness of Si-O bonds | Long-term protection | -40 to 300 |

| Surface tension modification | Siloxane migration to surface | Improved flow properties | 0 to 250 |